molecular formula C18H20ClN3O2 B12953759 2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

Cat. No.: B12953759
M. Wt: 345.8 g/mol
InChI Key: SBEGAYORHRCAGP-UHFFFAOYSA-N
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Description

2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a phenoxyphenyl group and a hexahydroimidazo[1,5-a]pyrazin-3-one core. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride involves multiple steps The synthetic route typically starts with the preparation of the phenoxyphenyl intermediate, followed by the formation of the hexahydroimidazo[1,5-a]pyrazin-3-one coreThe reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions .

Chemical Reactions Analysis

2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. Additionally, it is used in various industrial processes due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride stands out due to its unique structure and chemical properties. Similar compounds include other heterocyclic compounds with phenoxyphenyl groups, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share some similarities in their chemical structure but differ in their specific applications and biological activities .

Properties

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

InChI

InChI=1S/C18H19N3O2.ClH/c22-18-20-10-9-19-12-15(20)13-21(18)14-5-4-8-17(11-14)23-16-6-2-1-3-7-16;/h1-8,11,15,19H,9-10,12-13H2;1H

InChI Key

SBEGAYORHRCAGP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)CN(C2=O)C3=CC(=CC=C3)OC4=CC=CC=C4.Cl

Origin of Product

United States

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